molecular formula C7H10N2O2S B1612121 Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 57250-86-9

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B1612121
CAS No.: 57250-86-9
M. Wt: 186.23 g/mol
InChI Key: FPJZLOPPFYUYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethyl ester group at the 4-position and a methylamino group at the 2-position of the thiazole ring

Scientific Research Applications

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with thiourea, followed by methylation of the resulting thiazole intermediate. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the alcohol derivative.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester and methylamino groups can also modulate the compound’s lipophilicity and electronic properties, influencing its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethyl ester group enhances its lipophilicity, while the methylamino group can participate in hydrogen bonding, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJZLOPPFYUYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599073
Record name Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57250-86-9
Record name Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.